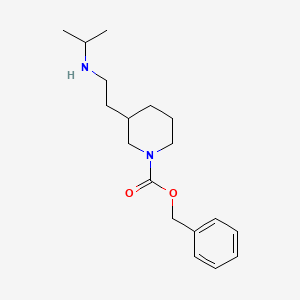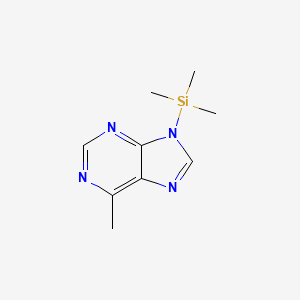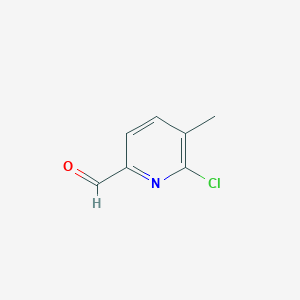
Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities . This compound is characterized by a piperidine ring substituted with a benzyl group and an isopropylaminoethyl chain, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions using benzyl halides in the presence of a base.
Attachment of the Isopropylaminoethyl Chain: The isopropylaminoethyl chain is attached through reductive amination reactions involving isopropylamine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
- Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde.
- Reduction of the carbonyl group in the piperidine ring can produce the corresponding alcohol.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Donepezil: A well-known cholinesterase inhibitor with a similar benzyl-piperidine structure.
Rivastigmine: Another cholinesterase inhibitor with a different structural framework but similar pharmacological effects.
Galantamine: A natural alkaloid with cholinesterase inhibitory activity.
Uniqueness: Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct binding properties and pharmacokinetic profiles compared to other cholinesterase inhibitors. Its isopropylaminoethyl chain enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
benzyl 3-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)19-11-10-16-9-6-12-20(13-16)18(21)22-14-17-7-4-3-5-8-17/h3-5,7-8,15-16,19H,6,9-14H2,1-2H3 |
Clé InChI |
SHANAXBIXMUZCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)


![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)


![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)







